molecular formula C15H19N5O2S B4011850 1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine

1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine

Cat. No.: B4011850
M. Wt: 333.4 g/mol
InChI Key: KGHNSHNCTKQPKX-UHFFFAOYSA-N
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Description

1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Various electrophiles like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitrophenyl and sulfanyl groups, along with the imidazole moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-methyl-4-[3-(1-methylimidazol-2-yl)sulfanyl-4-nitrophenyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-17-7-9-19(10-8-17)12-3-4-13(20(21)22)14(11-12)23-15-16-5-6-18(15)2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHNSHNCTKQPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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